

Application Note: Synthesis of Linoleylanilide (N-Phenyllinoleamide)

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Compound of Interest

Compound Name: *Linoleylanilide*

CAS No.: *19878-10-5*

Cat. No.: *B1675493*

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Abstract & Strategic Overview

Linoleylanilide (N-phenyllinoleamide) is a fatty acid anilide (FAA) of significant toxicological interest, historically identified as a biomarker and potential causative agent in the Spanish Toxic Oil Syndrome (TOS). Its synthesis requires a protocol that balances efficient amide bond formation with the preservation of the oxidation-sensitive *cis,cis*-1,4-diene system inherent to the linoleic acid moiety.

This guide presents two distinct synthetic routes:

- The Acid Chloride Method (Route A): A robust, high-yielding pathway ideal for large-scale preparation where intermediate isolation is acceptable.
- The Carbodiimide Coupling Method (Route B): A mild, one-pot procedure utilizing EDC/HOBt, designed to minimize isomerization and oxidation by-products.

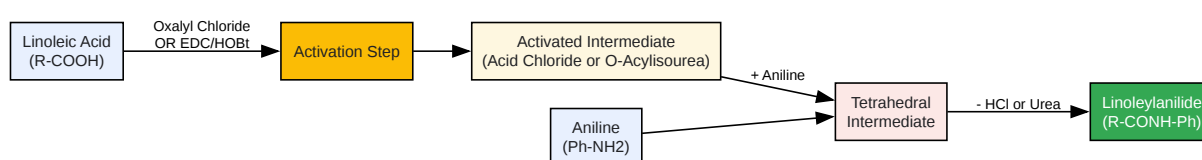
Key Technical Challenge: The primary failure mode in this synthesis is the auto-oxidation of the bis-allylic position in the linoleic chain. All protocols below mandate strict inert atmosphere (Argon/Nitrogen) handling.

Reaction Mechanism & Logic

The synthesis relies on the nucleophilic acyl substitution of the activated carboxylic acid by the amine (aniline).[1]

- Route A: Activation via conversion to acid chloride (highly electrophilic) followed by nucleophilic attack by aniline.
- Route B: Activation via O-acylisourea formation (using EDC), often stabilized by HOBt to prevent racemization (less relevant here) and rearrangement to unreactive N-acylurea.

Mechanistic Pathway (DOT Visualization)



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Figure 1: General mechanistic pathway for the amidation of linoleic acid.

Materials & Equipment

Reagents

- Linoleic Acid (LA): >99% purity (CAS: 60-33-3). Note: Store at -20°C under Argon.
- Aniline: ACS Reagent, >99.5% (CAS: 62-53-3). Must be freshly distilled if dark/colored.
- Coupling Agents (Route B): N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl) and 1-Hydroxybenzotriazole (HOBt).
- Chlorinating Agent (Route A): Oxalyl chloride (2.0 M in DCM) or Thionyl chloride.
- Solvents: Dichloromethane (DCM, anhydrous), Hexane, Ethyl Acetate.

- Bases: Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA).

Equipment

- Schlenk line or Nitrogen manifold.
- Rotary evaporator with bath temperature < 40°C.
- Flash chromatography columns.[2]
- High-vacuum pump.

Experimental Protocols

Protocol A: The Acid Chloride Method (Robust)

Best for: Scale-up (>1g) and high yields.

Pre-requisite: If commercial Linoleoyl Chloride is unavailable, generate it in situ.

- Activation:
 - Dissolve Linoleic Acid (1.0 eq, 5 mmol, ~1.4 g) in anhydrous DCM (20 mL) under Argon.
 - Add catalytic DMF (2 drops).
 - Cool to 0°C. Dropwise add Oxalyl Chloride (1.2 eq, 6 mmol).
 - Stir at 0°C for 1 hr, then warm to Room Temp (RT) for 2 hrs.
 - Checkpoint: Evolution of gas (CO/CO₂) should cease.
 - Evaporate solvent and excess oxalyl chloride under reduced pressure. Redissolve the resulting oil (Linoleoyl Chloride) in anhydrous DCM (10 mL).
- Coupling:
 - In a separate flask, dissolve Aniline (1.1 eq, 5.5 mmol) and Triethylamine (1.5 eq, 7.5 mmol) in anhydrous DCM (15 mL). Cool to 0°C.[2][3][4]

- Slowly cannulate/add the Linoleoyl Chloride solution into the Aniline solution over 15 mins.
- Allow to warm to RT and stir for 4–12 hours.
- Workup:
 - Quench with 1M HCl (30 mL) (Critical: Removes unreacted aniline).
 - Extract with DCM (3 x 20 mL).
 - Wash organic layer with Sat. NaHCO₃ (removes unreacted acid) and Brine.
 - Dry over Na₂SO₄, filter, and concentrate.^[2]

Protocol B: The Carbodiimide (EDC) Method (Mild)

Best for: Small scale and preventing isomerization.

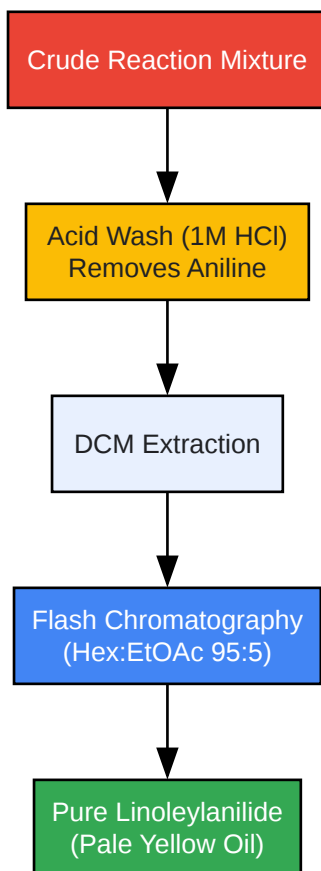
- Setup:
 - Dissolve Linoleic Acid (1.0 eq) in anhydrous DCM (0.1 M concentration) under Argon.
 - Add HOBt (1.2 eq) and EDC·HCl (1.2 eq). Stir for 15 mins at 0°C to activate.
- Reaction:
 - Add Aniline (1.1 eq) followed by DIPEA (1.5 eq).
 - Stir at RT for 12–16 hours.
- Workup:
 - Dilute with DCM.
 - Wash sequentially with: 10% Citric Acid (or 1M HCl), Sat. NaHCO₃, and Brine.
 - Note: The urea byproduct of EDC is water-soluble, simplifying this step compared to DCC.
^{[3][5]}

Purification & Characterization

Purification Strategy: The crude product is typically a yellow oil. Purification is essential to remove traces of aniline (toxic) and oxidized fatty acids.

- Method: Flash Column Chromatography (Silica Gel 60).
- Mobile Phase: Gradient elution. Start with Hexane:Ethyl Acetate (95:5) to elute non-polar impurities, increasing to 90:10 or 85:15 to elute the **Linoleylanilide**.
- TLC Visualization: UV (254 nm) for the anilide chromophore; Iodine stain for the fatty chain.

Workflow Diagram (DOT)



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Figure 2: Purification workflow ensuring removal of toxic aniline precursors.

Characterization (Self-Validation)

To validate the synthesis, the researcher must confirm the presence of the amide bond and the integrity of the cis,cis-diene system.

Feature	Method	Expected Signal / Result	Interpretation
Amide Bond	¹ H NMR (CDCl ₃)	δ 7.20–7.60 (m, 5H) δ 7.1–7.3 (bs, 1H)	Aromatic protons of aniline. Amide N-H proton (broad singlet).
Linoleic Chain	¹ H NMR (CDCl ₃)	δ 5.30–5.45 (m, 4H) δ 2.77 (t, 2H)	Olefinic protons. Bis-allylic protons (Critical: confirms cis,cis integrity).
Molecular Mass	LC-MS / GC-MS	m/z ~355.3 [M+H] ⁺	Confirms molecular formula C ₂₄ H ₃₇ NO.
Purity	TLC	Single spot, R _f ~0.4 (Hex:EtOAc 8:2)	Absence of starting aniline (lower R _f) or acid.

Critical Quality Attribute (CQA): The triplet at 2.77 ppm in ¹H NMR is the diagnostic signal for the 1,4-diene system. If this signal shifts or splits significantly, isomerization (conjugation) or oxidation has occurred.

Safety & Troubleshooting

Safety Profile

- Aniline: Highly toxic by inhalation and skin contact. Induces methemoglobinemia. Handle only in a fume hood. Double glove (Nitrile).
- Linoleic Acid: Not acutely toxic, but prone to formation of lipid hydroperoxides upon air exposure.

Troubleshooting Table

Issue	Probable Cause	Corrective Action
Low Yield	Hydrolysis of acid chloride	Ensure all glassware is flame-dried; use fresh anhydrous DCM.
Dark Product	Oxidation of aniline	Distill aniline over Zinc dust before use.
Extra NMR Peaks (5.5-6.5 ppm)	Isomerization	Reaction temperature too high. Keep coupling < RT.
Residual Aniline	Incomplete Quench	Increase volume/concentration of HCl wash step.

References

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